molecular formula C18H14N4O3 B11558479 2-(2-cyanophenoxy)-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11558479
M. Wt: 334.3 g/mol
InChI Key: FPIIQZLZGJDAPO-UHFFFAOYSA-N
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Description

2-(2-CYANOPHENOXY)-N’-[(3E)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C18H15N3O3 This compound is known for its unique structure, which includes a cyanophenoxy group and an indole moiety

Preparation Methods

The synthesis of 2-(2-CYANOPHENOXY)-N’-[(3E)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-(2-Cyanophenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-cyanophenol with chloroacetic acid, followed by hydrazine hydrate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(2-CYANOPHENOXY)-N’-[(3E)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-CYANOPHENOXY)-N’-[(3E)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-CYANOPHENOXY)-N’-[(3E)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(2-CYANOPHENOXY)-N’-[(3E)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    2-(2-Cyanophenoxy)acetohydrazide: This compound shares the cyanophenoxy group but lacks the indole moiety, resulting in different chemical and biological properties.

    5-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde: This compound contains the indole moiety but lacks the cyanophenoxy group, leading to distinct reactivity and applications.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H14N4O3/c1-11-6-7-14-13(8-11)17(18(24)20-14)22-21-16(23)10-25-15-5-3-2-4-12(15)9-19/h2-8,20,24H,10H2,1H3

InChI Key

FPIIQZLZGJDAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=CC=CC=C3C#N)O

Origin of Product

United States

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